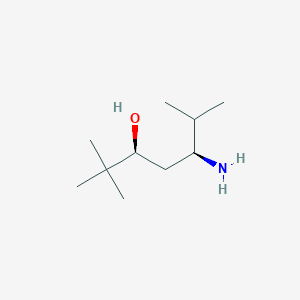

(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

(3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol |

InChI |

InChI=1S/C10H23NO/c1-7(2)8(11)6-9(12)10(3,4)5/h7-9,12H,6,11H2,1-5H3/t8-,9-/m0/s1 |

InChI Key |

WHLFHLNCCPQGEI-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)[C@H](C[C@@H](C(C)(C)C)O)N |

Canonical SMILES |

CC(C)C(CC(C(C)(C)C)O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3s,5s 5 Amino 2,2,6 Trimethylheptan 3 Ol

Retrosynthetic Analysis of the (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol Skeleton

A retrosynthetic analysis of the target molecule reveals several possible disconnections to simplify the structure into readily available starting materials. The target is an anti-1,3-amino alcohol with stereocenters at the C3 and C5 positions.

Key Structural Features:

γ-Amino alcohol (or 1,3-amino alcohol): The hydroxyl and amino groups are separated by a methylene (B1212753) unit.

anti-Stereochemistry: The relative configuration of the C3 and C5 stereocenters is (3S, 5S).

Steric Hindrance: The molecule features a bulky tert-butyl group at the C2 position and an isobutyl group at the C5 position.

Three primary retrosynthetic disconnections are considered:

C4-C5 Bond Disconnection: This is a logical disconnection based on an aldol-type or Mannich-type reaction. This approach breaks the molecule into two fragments: a five-carbon unit containing the amine and an isobutyl group, and a four-carbon unit containing the tert-butyl group.

C-N Bond Disconnection: This strategy involves the formation of the amine functionality late in the synthesis, typically through the reductive amination of a corresponding β-hydroxy ketone. This simplifies the synthesis to the construction of a chiral di-substituted heptanolone.

C3-C4 Bond Disconnection: This approach involves the addition of a smaller enolate fragment to a larger ketone, which could also be achieved via an aldol (B89426) reaction, but requires different starting materials than the C4-C5 disconnection.

These disconnections form the basis for the forward-synthetic strategies discussed in the following sections.

Approaches for the Construction of the Branched Heptane (B126788) Backbone

The construction of the highly substituted and stereochemically defined heptane core is the central challenge in synthesizing this compound.

Stereoselective Carbon-Carbon Bond Forming Reactions

The precise installation of the two stereocenters (C3 and C5) necessitates the use of powerful stereoselective reactions.

The aldol reaction is a cornerstone of carbon-carbon bond formation. The Evans aldol reaction, utilizing chiral N-acyloxazolidinone auxiliaries, is particularly effective for creating specific stereoisomers. alfa-chemistry.comtcichemicals.comchem-station.com It allows for the reliable synthesis of syn- and anti-aldol products with high diastereoselectivity. nih.govacs.org

A plausible route to this compound could employ an Evans syn-aldol reaction. The reaction between a boron enolate of a chiral N-acyloxazolidinone and an aldehyde proceeds through a highly organized six-membered chair-like transition state, ensuring excellent stereocontrol. chem-station.com

Proposed Evans Aldol Strategy:

| Step | Description | Reactants | Product |

| 1. Acylation | The chiral auxiliary, (S)-4-isopropyloxazolidin-2-one, is acylated with 3-methylbutanoyl chloride. | (S)-4-isopropyloxazolidin-2-one, 3-methylbutanoyl chloride, base | Chiral N-acyl oxazolidinone |

| 2. Aldol Addition | The resulting imide is converted to its Z-boron enolate and reacted with pivaldehyde. | N-acyl oxazolidinone, Pivaldehyde, Boron triflate, Triethylamine | syn-aldol adduct |

| 3. Auxiliary Removal | The chiral auxiliary is removed to yield a β-hydroxy acid or a related derivative. | syn-aldol adduct, e.g., LiOH/H₂O₂ | (4S,5S)-4-hydroxy-2,2,5,6-tetramethylheptanoic acid |

| 4. Conversion | The resulting carboxylic acid is converted to the target amino alcohol via functional group manipulations (e.g., Curtius rearrangement and reduction). | β-hydroxy acid | This compound |

This sequence establishes the C4-C5 bond and sets the two adjacent stereocenters. The choice of auxiliary and reaction conditions can be tuned to produce different stereoisomers. tcichemicals.comchem-station.com

The addition of organometallic reagents to chiral imines or their derivatives is a powerful method for synthesizing chiral amines. oup.comresearchgate.netcombichemistry.comacs.org This approach can form a carbon-carbon bond and install the nitrogen atom in a single, highly diastereoselective step.

A potential strategy could involve the addition of an isobutylmagnesium bromide to a chiral sulfinylimine derived from 3,3-dimethyl-2-butanone. The stereochemistry is controlled by the chiral sulfinyl group, which can be removed after the addition.

The Nozaki-Hiyama-Kishi (NHK) reaction is another valuable tool for C-C bond formation, known for its exceptional chemoselectivity and tolerance of various functional groups, making it suitable for complex syntheses. illinois.edunumberanalytics.comu-tokyo.ac.jp While typically used for coupling vinyl or allyl halides with aldehydes, its principles of using chromium(II) reagents for mild nucleophilic addition could be adapted for fragment coupling in a multi-step synthesis. acs.orgresearchgate.net

Proposed Organometallic Addition Strategy:

| Reagent Type | Electrophile | Nucleophile | Key Features |

| Grignard Reagent | Chiral N-sulfinylimine of 3,3-dimethyl-2-butanone | Isobutylmagnesium bromide | Forms the C4-C5 bond and sets the C5 stereocenter. acs.org |

| Organolithium | Chiral imine derived from (S)-valinol | tert-Butyllithium | Addition to a chiral template to control stereochemistry. researchgate.net |

| Organochromium (NHK) | Aldehyde fragment | Vinyl or allyl halide fragment | Mild conditions, high chemoselectivity, useful in late-stage synthesis. illinois.eduu-tokyo.ac.jp |

Asymmetric hydrogenation is a highly efficient method for establishing stereocenters. youtube.comyoutube.com This can be applied to an unsaturated precursor of the target molecule, such as an enone, enamine, or β-amino ketone. organic-chemistry.orgnih.govacs.org

One approach is a substrate-controlled reduction of a β-amino ketone. nih.gov In this scenario, (S)-5-amino-2,2,6-trimethylheptan-3-one would be synthesized first. The existing stereocenter at C5 would then direct the stereoselective reduction of the C3 ketone, preferentially forming the (3S, 5S)-anti-diol. The choice of reducing agent is critical for achieving high diastereoselectivity. nih.gov

Alternatively, a catalyst-controlled hydrogenation of an achiral unsaturated substrate could be employed. For example, the asymmetric hydrogenation of an enamine precursor like (E)-N-benzyl-2,2,6-trimethylhept-4-en-5-amine using a chiral rhodium or iridium catalyst could simultaneously form both stereocenters with high enantioselectivity. organic-chemistry.orgnih.gov

Proposed Hydrogenation Strategies:

| Strategy | Precursor | Catalyst/Reagent | Key Outcome |

| Substrate-Controlled Reduction | (S)-5-amino-2,2,6-trimethylheptan-3-one | Chelating reducing agents (e.g., Zn(BH₄)₂) | Formation of the anti-(3S,5S) alcohol, directed by the C5 center. nih.govacs.org |

| Catalyst-Controlled Hydrogenation | (E)-2,2,6-trimethylhept-4-en-3-one | Chiral Ir-N,P complex catalyst, H₂ | Asymmetric conjugate reduction to create a chiral ketone. nih.gov |

| Enamine Hydrogenation | (E)-N-protected-2,2,6-trimethylhept-4-en-5-amine | Chiral Rhodium-phosphine complex, H₂ | Direct asymmetric synthesis of the protected amino alcohol backbone. organic-chemistry.org |

Strategic Introduction of Geminal and Vicinal Methyl Groups

The specific arrangement of methyl groups in the target molecule is crucial for its identity and can be introduced strategically using appropriate building blocks.

Geminal Dimethyl Group: The gem-dimethyl group at the C2 position, which forms a tert-butyl moiety with the adjacent carbons, is a common structural feature. researchgate.netnih.govwikipedia.orgpku.edu.cn In a synthetic context, this group is most efficiently incorporated by using a starting material that already contains this structure. Readily available compounds like pivaldehyde (2,2-dimethylpropanal), pivalic acid, or 3,3-dimethyl-2-butanone are ideal precursors. While methods exist for the gem-dimethylation of ketones, they often require harsh conditions and can be less efficient than using a pre-functionalized building block. nih.gov

Vicinal Methyl Groups: The methyl groups at C5 and C6 are part of an isobutyl group attached to the chiral C5 center. This arrangement can be sourced from inexpensive and commercially available starting materials derived from the amino acid L-valine, or from related compounds like isovaleric acid or isovaleraldehyde. Using a chiral pool starting material like L-valine provides a straightforward way to introduce the (S)-stereocenter at C5 with the correct appended isobutyl group.

Methodologies for the Introduction of the Amino Functionality

The strategic incorporation of the amino group at the C5 position with S-stereochemistry is a critical step in the synthesis of the target molecule. Several approaches can be envisioned, leveraging established and novel amination techniques.

Direct Amination Strategies

Direct amination methods, while highly desirable for their atom economy, are often challenging for sterically hindered substrates. One potential, though likely low-yielding, approach could involve the direct nucleophilic substitution of a suitable leaving group at the C5 position of a precursor. However, the steric hindrance imposed by the adjacent isopropyl and neopentyl-like fragments would likely lead to competing elimination reactions and low conversion.

More advanced methods for direct C-H amination have emerged, offering a more streamlined approach. For instance, palladium-catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates has been shown to produce syn-1,2-amino alcohols. nih.gov While this specific methodology is for 1,2-amino alcohols, the underlying principle of activating a C-H bond for amination could potentially be adapted for a γ-position under specific directing group guidance.

Reductive Amination of Carbonyl Compounds

Reductive amination of a suitable ketone precursor, specifically (S)-2,2,6-trimethylheptan-5-one-3-ol, stands out as a robust and widely applicable method. This two-step, one-pot process typically involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The key to achieving the desired (5S)-stereochemistry lies in the diastereoselective reduction of the imine intermediate. This can be influenced by several factors, including the choice of reducing agent, solvent, and the presence of chiral auxiliaries or catalysts. For instance, the use of bulky reducing agents may favor attack from the less hindered face of the imine, leading to the desired stereoisomer.

Manganese-catalyzed asymmetric formal hydroamination of allylic alcohols through a "borrowing-hydrogen" strategy represents a sophisticated alternative. acs.org This method involves the initial oxidation of an allylic alcohol to an enone, followed by aza-Michael addition of an amine and subsequent asymmetric reduction of the resulting β-amino ketone. acs.org Adapting this to the target molecule would involve starting with a suitable unsaturated alcohol precursor.

Substitution Reactions on Halogenated Intermediates

The introduction of the amino group can also be achieved through nucleophilic substitution of a halogenated intermediate. This would involve the preparation of a precursor such as (3S)-5-halo-2,2,6-trimethylheptan-3-ol, where the halogen at C5 possesses the R-configuration to allow for an SN2 inversion with an appropriate nitrogen nucleophile (e.g., azide (B81097) or a protected amine).

The synthesis of such halogenated intermediates can be challenging due to the steric hindrance around the C5 position. Radical halogenation could be a viable approach to introduce a halogen at this tertiary carbon. Subsequent displacement with an azide ion, followed by reduction, is a classic and reliable method for installing a primary amine.

Ritter Reaction and Related Transformations

The Ritter reaction provides a pathway to amides from alcohols or alkenes via nitrilium ion intermediates generated in the presence of a strong acid and a nitrile. nih.gov A potential precursor for the target molecule could be a tertiary alcohol at the C5 position, which upon treatment with a nitrile and acid, would form a stable tertiary carbocation. Subsequent hydrolysis of the resulting amide would yield the desired amine. The stereochemical outcome of this reaction would depend on the ability to control the facial selectivity of the nitrile addition to the carbocation.

Methodologies for the Introduction of the Hydroxyl Functionality

Stereoselective Reduction of Ketones or Aldehydes

The most common and effective method for establishing the stereochemistry of the hydroxyl group is the stereoselective reduction of a corresponding ketone, in this case, (S)-5-amino-2,2,6-trimethylheptan-3-one. The challenge lies in achieving high diastereoselectivity in the reduction of this β-amino ketone.

The stereochemical outcome of the reduction can be directed by the existing stereocenter at C5. This is known as substrate-controlled diastereoselection. The Felkin-Anh model can often predict the major diastereomer formed. To enhance this selectivity, various strategies can be employed:

Chelation-Controlled Reduction: The use of certain reducing agents in combination with Lewis acidic additives can lead to the formation of a chelate between the amino group, the carbonyl oxygen, and the metal center of the reducing agent. This rigidifies the conformation of the molecule and can lead to highly selective attack of the hydride from one face. For example, the reduction of β-amino ketones with samarium(II) iodide has been shown to provide either syn or anti 1,3-amino alcohols depending on the nature of the N-protecting group. nih.gov

Directed Reduction: The amino group itself can be used to direct the reducing agent. For instance, by using a bulky protecting group on the amine, one face of the carbonyl can be effectively blocked, leading to preferential attack from the opposite face.

Enzymatic Reduction: Biocatalysis offers a powerful tool for the stereoselective reduction of ketones. Alcohol dehydrogenases (ADHs) are known to reduce a wide range of ketones with high enantioselectivity and diastereoselectivity. The use of an ADH from Ralstonia sp. has been reported for the stereoselective bioreduction of sterically demanding ketones. acs.org

Illustrative Data for Stereoselective Ketone Reduction:

The following table presents hypothetical data for the stereoselective reduction of a model β-amino ketone, demonstrating the influence of the reducing agent on the diastereomeric ratio (d.r.) of the resulting amino alcohol.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH4 | MeOH | 0 | 65:35 |

| 2 | L-Selectride® | THF | -78 | 15:85 |

| 3 | SmI2 / THF | THF | -78 | >95:5 (with suitable N-protecting group) |

| 4 | ADH-A (enzyme) | Buffer | 30 | >99:1 (for the desired stereoisomer) |

This table is for illustrative purposes and the actual results may vary depending on the specific substrate and reaction conditions.

The development of catalytic asymmetric methods for the synthesis of γ-amino alcohols is an active area of research. rsc.orgnih.gov For instance, iridium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed asymmetric hydrogenation have been developed for the synthesis of N-PMP-protected γ-amino alcohols from the corresponding ketones, yielding either anti or syn products with high selectivity. rsc.org

Hydroxylation of Alkenes (e.g., Sharpless Dihydroxylation, Hydroboration-Oxidation)

The formation of the alcohol functionality at the C3 position with the correct (S) stereochemistry is a critical step in the synthesis of the target molecule. Hydroxylation of a corresponding alkene precursor is a powerful method to achieve this.

Sharpless Asymmetric Dihydroxylation:

The Sharpless asymmetric dihydroxylation is a renowned method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, determines the facial selectivity of the dihydroxylation. wikipedia.org For the synthesis of this compound, a hypothetical alkene precursor, (S)-5-amino-2,2,6-trimethylhept-3-ene, could be subjected to Sharpless dihydroxylation. The reaction would be performed using a stoichiometric oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. organic-chemistry.org

The stereochemical outcome is predictable based on the olefin substitution pattern and the chiral ligand used. The commercially available "AD-mix" reagents, which contain the osmium catalyst, oxidant, and chiral ligand, simplify the experimental procedure. organic-chemistry.org For the desired (3S) stereocenter, the appropriate AD-mix (either α or β) would be selected. The subsequent diol would then require further functional group manipulation to arrive at the target amino alcohol. A related reaction, the Sharpless asymmetric aminohydroxylation, could also be considered as it directly installs both an amino and a hydroxyl group across a double bond. nih.gov

Hydroboration-Oxidation:

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.org This reaction is known for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.orglibretexts.org It is also a stereospecific syn-addition, meaning the hydrogen and hydroxyl group are added to the same face of the alkene. wikipedia.orgmasterorganicchemistry.com

In a potential synthesis of this compound, an alkene precursor could be strategically chosen so that hydroboration-oxidation delivers the hydroxyl group at the C3 position. The reaction involves the addition of a borane (B79455) reagent (e.g., BH₃•THF) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide and a base. masterorganicchemistry.com The steric hindrance around the alkene would play a crucial role in directing the regioselectivity of the borane addition. To achieve the desired (3S) stereochemistry, an asymmetric hydroboration using a chiral borane reagent would be necessary.

| Method | Reagents | Key Features | Relevance to Target Synthesis |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), chiral ligand (e.g., (DHQD)₂PHAL), NMO or K₃Fe(CN)₆ | Enantioselective formation of vicinal diols. wikipedia.orgencyclopedia.pub Predictable stereochemistry based on ligand. | Could establish the C3-hydroxyl and a vicinal hydroxyl group with desired stereocontrol, which would then be further modified. |

| Hydroboration-Oxidation | 1. Borane reagent (e.g., BH₃•THF) 2. H₂O₂, NaOH | Anti-Markovnikov addition of water across a double bond. wikipedia.orglibretexts.org Syn-stereospecificity. wikipedia.orgmasterorganicchemistry.com | Can install the hydroxyl group at the C3 position. Asymmetric variants are needed for stereocontrol. |

Protecting Group Chemistry in Multi-Functionalized Amino Alcohol Synthesis

The synthesis of a molecule with both an amine and a hydroxyl group, like this compound, necessitates the use of protecting groups. organic-chemistry.org These groups temporarily mask one functional group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org

The amine functionality is nucleophilic and can undergo a variety of reactions. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are generally stable under a range of reaction conditions and can be selectively removed. The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ethers like TBDMS) or an acetal. wikipedia.org

An effective protecting group strategy for the synthesis of this compound would involve the use of orthogonal protecting groups. wikipedia.org Orthogonal groups can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of the other. wikipedia.org For instance, a Boc-protected amine (acid-labile) and a benzyl-protected alcohol (removable by hydrogenolysis) would allow for the independent manipulation of the two functional groups.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis (H₂, Pd/C) | |

| Hydroxyl (-OH) | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

Convergent vs. Linear Synthetic Pathways to this compound

The assembly of the carbon skeleton of this compound can be approached through either a linear or a convergent synthesis.

| Synthetic Pathway | Description | Advantages | Disadvantages |

| Linear | Sequential reactions, A → B → C → Product. youtube.com | Conceptually simple to plan. | Overall yield can be very low for long sequences. youtube.com |

| Convergent | Independent synthesis of fragments, followed by coupling (A → B, C → D, then B + D → Product). scholarsresearchlibrary.com | Higher overall yield, more efficient for complex molecules. scholarsresearchlibrary.com | Requires careful planning of fragment coupling reactions. |

Principles of Synthetic Economy (Atom, Step, Redox) in the Context of this compound Synthesis

The efficiency of a synthetic route can be evaluated by several principles of "synthetic economy".

Atom Economy: This principle, a cornerstone of green chemistry, considers the efficiency with which atoms from the starting materials are incorporated into the final product. nih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions that produce stoichiometric byproducts. nih.gov In the synthesis of this compound, employing catalytic reactions, such as the Sharpless dihydroxylation or catalytic hydrogenations, would improve the atom economy. nih.gov

Stereochemical Aspects and Chiral Control in the Synthesis of 3s,5s 5 Amino 2,2,6 Trimethylheptan 3 Ol

Importance of Diastereoselectivity and Enantioselectivity in Chiral Amino Alcohol Synthesis

Chiral vicinal amino alcohols are a class of organic compounds that are ubiquitous in nature and serve as essential building blocks for a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn They are also pivotal components of chiral ligands and auxiliaries used in asymmetric catalysis. nih.govwikipedia.org The specific arrangement of the amino and hydroxyl groups in space dictates how the molecule interacts with chiral environments, such as enzymes and receptors in the body.

The synthesis of a molecule with multiple stereocenters, like (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol, requires control over both enantioselectivity (control of the absolute configuration, R/S) and diastereoselectivity (control of the relative configuration of multiple stereocenters, e.g., syn/anti). Failure to control this stereochemistry results in a mixture of stereoisomers, each potentially having different pharmacological profiles. One stereoisomer might be therapeutically active, while another could be inactive or even cause harmful side effects. Therefore, synthetic methods that provide high levels of both diastereo- and enantioselectivity are crucial for producing safe and effective chiral drugs and highly efficient catalysts. westlake.edu.cn

Chiral Auxiliary-Mediated Synthetic Routes for Absolute Stereocontrol

One of the most robust and classical strategies for inducing stereoselectivity is the use of a chiral auxiliary. This method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. diva-portal.org The auxiliary then directs a subsequent stereoselective reaction, after which it is cleaved and can often be recovered.

For the synthesis of this compound, a plausible approach would involve an auxiliary-controlled aldol (B89426) reaction or alkylation. For instance, an N-acylated oxazolidinone, a type of Evans auxiliary, could be used. The synthesis would begin by attaching a propionyl group to a chiral oxazolidinone derived from an amino acid. The resulting imide can be enolized and then reacted with an appropriate electrophile to set the first stereocenter. Subsequent removal of the auxiliary and further functional group manipulations would lead to the target amino alcohol.

Another common auxiliary is the camphorsultam, which provides excellent stereocontrol in a variety of transformations, including Michael additions and alkylations. diva-portal.org The steric bulk of the auxiliary effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered side, thus ensuring high diastereoselectivity.

Table 1: Common Chiral Auxiliaries and Their Application

| Chiral Auxiliary | Typical Precursor | Key Reaction Type | Typical Diastereoselectivity |

|---|---|---|---|

| Evans Oxazolidinones | Amino Alcohols (e.g., Valinol) | Aldol Reaction, Alkylation | >95:5 dr |

| Camphorsultam | Camphorsulfonic Acid | Michael Addition, Alkylation | >98:2 dr |

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis is a powerful alternative to stoichiometric chiral auxiliaries, as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach can be broadly divided into transition-metal catalysis and organocatalysis.

In transition-metal catalysis, a metal center (such as Ruthenium, Rhodium, or Iridium) is complexed with a chiral organic molecule, known as a ligand. bldpharm.com The resulting chiral catalyst creates a chiral environment around the active site, influencing the stereochemical outcome of the reaction. A key strategy for synthesizing β-amino alcohols is the asymmetric hydrogenation or transfer hydrogenation of a β-amino ketone precursor.

For this compound, a hypothetical precursor, (S)-5-amino-2,2,6-trimethylheptan-3-one, could be reduced stereoselectively. The design of the chiral ligand is critical for achieving high selectivity. nih.gov C₂-symmetric ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and non-symmetrical P,N-ligands like PHOX (phosphinooxazolines) have proven highly effective. nih.gov The choice of metal and ligand can be tuned to favor the formation of either the syn or anti diastereomer, providing access to all possible stereoisomers of the product. westlake.edu.cn

Table 2: Representative Chiral Ligands for Asymmetric Ketone Reduction

| Ligand Family | Metal | Reaction Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| BINAP Derivatives | Ru, Rh | Asymmetric Hydrogenation | >95% ee |

| TsDPEN Derivatives | Ru | Asymmetric Transfer Hydrogenation | >99% ee |

| PHOX Ligands | Ir | Asymmetric Hydrogenation | >90% ee |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. This field has grown rapidly, offering an environmentally friendly and often complementary approach to metal catalysis. For the synthesis of chiral amino alcohols, proline and its derivatives are common organocatalysts for reactions like the Mannich reaction.

A potential organocatalytic route to this compound could involve the asymmetric Mannich reaction between an aldehyde, an amine, and another carbonyl compound. For example, a chiral aminocatalyst could facilitate the reaction between pivaldehyde and an imine derived from isobutylamine. The catalyst forms a chiral enamine or iminium ion intermediate, which controls the facial selectivity of the subsequent bond-forming step. Simple primary β-amino alcohols, similar in structure to the target molecule itself, can also act as efficient organocatalysts in certain reactions.

Chiral Pool Synthesis Utilizing Naturally Occurring Stereodefined Precursors

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Common sources for the chiral pool include amino acids, sugars, and terpenes. This approach is highly efficient as the chirality is already present in the starting material and is carried through the synthetic sequence. bldpharm.com

For the synthesis of this compound, a natural amino acid such as L-valine or L-leucine could serve as a suitable starting point. For instance, L-valine possesses the (S)-configuration at the amino-bearing carbon and an isopropyl group, which are features present in the target molecule's backbone. The synthesis would involve protecting the amino and carboxyl groups of the amino acid, followed by a series of transformations to extend the carbon chain and introduce the hydroxyl group with the correct stereochemistry. Although this can be a powerful strategy, it is sometimes limited by the availability of a natural product that closely matches the structure of the desired target. nih.govbldpharm.com

Resolution Techniques for Enantiomeric and Diastereomeric Purification

When a synthetic route does not produce a single stereoisomer, or if the stereoselectivity is moderate, a resolution step is required to separate the mixture. Resolution is the process of separating a racemate (a 50:50 mixture of enantiomers) into its individual enantiomers.

A classic method for resolving amino alcohols is through the formation of diastereomeric salts. The racemic mixture of the amino alcohol is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. This acid-base reaction forms a pair of diastereomeric salts (e.g., (R-amine)•(R-acid) and (S-amine)•(R-acid)). Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. Once the diastereomeric salts are separated, the chiral acid is neutralized and removed, yielding the enantiomerically pure amines.

Alternatively, enzymatic resolution can be employed. Enzymes are chiral catalysts that often react with only one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. Modern chromatographic techniques, particularly using chiral stationary phases (chiral HPLC), also provide a powerful analytical and preparative tool for separating stereoisomers. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of 3s,5s 5 Amino 2,2,6 Trimethylheptan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

Proton NMR (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol, each set of chemically non-equivalent protons will produce a distinct signal. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

The tert-butyl group at the C2 position would appear as a sharp singlet, integrating to nine protons, due to the absence of adjacent protons. The two methyl groups of the isopropyl moiety at C6 would likely appear as two distinct doublets, a consequence of the chiral center at C5 rendering them diastereotopic. The methine proton of this isopropyl group would present as a multiplet. The protons on the carbon backbone (C3, C4, and C5) would exhibit complex splitting patterns due to coupling with each other. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. Their presence can be confirmed by D₂O exchange, which would cause their signals to disappear.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H1 (3H, C1-CH₃) | ~0.9 | s |

| H1' (6H, C1'-CH₃) | ~0.9 | s |

| H3 (1H, CH-OH) | ~3.5-3.8 | m |

| H4 (2H, CH₂) | ~1.2-1.6 | m |

| H5 (1H, CH-NH₂) | ~2.8-3.1 | m |

| H6 (1H, CH-(CH₃)₂) | ~1.7-2.0 | m |

| H7 (6H, C7-CH₃) | ~0.9-1.0 | d |

| OH (1H) | Variable (e.g., 1.5-2.5) | br s |

| NH₂ (2H) | Variable (e.g., 1.2-2.2) | br s |

Note: This is a hypothetical data table based on known chemical shifts for similar structures. Actual values may vary.

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The spectrum of this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure.

The carbon of the tert-butyl group (C2) and its methyl carbons (C1) would appear in the aliphatic region. The carbons bearing the hydroxyl (C3) and amino (C5) groups would be shifted downfield due to the electron-withdrawing effects of the oxygen and nitrogen atoms, respectively.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 | ~26 |

| C2 | ~34 |

| C3 | ~70-75 |

| C4 | ~40-45 |

| C5 | ~55-60 |

| C6 | ~30-35 |

| C7 | ~18-22 (diastereotopic) |

Note: This is a hypothetical data table based on known chemical shifts for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H3 and H4, H4 and H5, H5 and H6, and H6 and the H7 protons, confirming the carbon backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for determining the relative stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. For the (3S,5S) diastereomer, specific NOE correlations would be expected between protons on the stereocenters (H3 and H5) and their substituents, which would differ from the correlations observed for other diastereomers.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₂₃NO), the expected monoisotopic mass is 173.17796 g/mol . oup.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The subsequent fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), the loss of ammonia (B1221849) (NH₃), and cleavage of the carbon-carbon bonds adjacent to the functional groups. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen) is a characteristic fragmentation pattern for amines and alcohols.

Expected Fragmentation Data (HRMS):

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 174.1852 (M+H)⁺ | Protonated Molecular Ion |

| 156.1747 (M-NH₃)⁺ | Loss of Ammonia |

| 158.1903 (M-CH₃)⁺ | Loss of a Methyl Radical |

| 116.1380 (M-C₄H₉)⁺ | Cleavage of the tert-butyl group |

| 100.1223 (M-C₅H₁₁)⁺ | Alpha-cleavage at C4-C5 |

| 72.0808 (C₄H₁₀N)⁺ | Alpha-cleavage at C5-C6 |

Note: This is a hypothetical data table based on known fragmentation patterns of amino alcohols. Actual m/z values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl and amino groups.

The O-H stretch of the alcohol will appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The N-H stretch of the primary amine will typically show two sharp peaks in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkane portions of the molecule will be observed as strong, sharp peaks between 2850 and 3000 cm⁻¹. The C-O and C-N stretching vibrations would be expected in the fingerprint region, typically between 1050-1260 cm⁻¹ and 1020-1250 cm⁻¹ respectively. youtube.comdummies.comyoutube.com

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (primary amine) | 3300-3500 | Two sharp peaks |

| C-H (alkane) | 2850-3000 | Strong, sharp |

| C-O (alcohol) | 1050-1260 | Medium to strong |

| C-N (amine) | 1020-1250 | Medium to weak |

Note: This is a hypothetical data table based on known IR absorption frequencies. The exact position and shape of the peaks can be influenced by the molecular environment and sample preparation.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an essential technique for separating stereoisomers and assessing the enantiomeric and diastereomeric purity of a chiral compound. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for this purpose. oup.comnih.govnih.gov

To analyze this compound, a sample would be injected onto an HPLC column packed with a CSP. The different stereoisomers (enantiomers and diastereomers) will interact differently with the chiral environment of the stationary phase, leading to different retention times. This allows for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving good resolution. Pirkle-type columns or cyclodextrin-based columns are often effective for the separation of amino alcohols. researchgate.netscas.co.jp By comparing the retention time of the synthesized compound to that of a known standard, its stereochemical identity can be confirmed. The relative peak areas in the chromatogram can be used to determine the diastereomeric excess (de) and enantiomeric excess (ee) of the sample.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of chiral molecules like this compound, the use of chiral stationary phases (CSPs) is essential to resolve enantiomers and diastereomers.

Due to the polar nature of the amino and hydroxyl groups, derivatization is often required to improve volatility and chromatographic peak shape. nih.gov Common derivatization strategies for amino alcohols include acylation of both the amino and hydroxyl groups. nih.gov For instance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) can yield a more volatile derivative suitable for GC analysis. nih.gov

The choice of the chiral stationary phase is critical for achieving separation. Cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, are widely used for the separation of a broad range of chiral compounds, including alcohols and amines. gcms.czresearchgate.net The enantioselective recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP through various interactions, including hydrogen bonding and inclusion complexation. gcms.cz

For a compound like this compound, with its two stereocenters, GC analysis on a chiral column would aim to separate the four possible stereoisomers. The separation of these diastereomers is influenced by the steric bulk and the nature of the substituents near the chiral centers.

Illustrative GC Separation Data for Analogous Chiral Amino Alcohols:

| Analyte (Acetate Derivative) | Chiral Stationary Phase | Separation Factor (α) |

| 2-Pentyl Acetate (B1210297) | CP Chirasil-DEX CB | 3.00 |

| 2-Hexyl Acetate | CP Chirasil-DEX CB | 1.95 |

| 2-Octyl Acetate | CP Chirasil-DEX CB | 1.50 |

| 2-Butanol Acetate | CP Chirasil-DEX CB | 1.44 |

This table illustrates the separation factors achieved for acetate derivatives of various chiral alcohols on a modified β-cyclodextrin-based chiral stationary phase. Higher α values indicate better separation between the enantiomers.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. The enantioseparation of amino alcohols by HPLC is typically achieved using chiral stationary phases (CSPs). researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most successful for the resolution of a wide variety of chiral compounds. nih.govresearchgate.net These CSPs, often coated or immobilized on a silica (B1680970) support, can separate enantiomers based on a combination of interactions, including hydrogen bonds, dipole-dipole interactions, and π-π stacking, which lead to the formation of diastereomeric complexes with different stabilities. nih.gov

For the analysis of this compound, a normal-phase HPLC method using a polysaccharide-based CSP would be a suitable approach. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The separation of the diastereomers would depend on the specific CSP used and the composition of the mobile phase.

Due to the lack of a strong chromophore in the target molecule, detection can be challenging. Derivatization with a chromophore-containing reagent, such as a nitrobenzoxadiazole (NBD) derivative, can enhance UV or fluorescence detection, allowing for sensitive analysis. yakhak.org

Illustrative HPLC Separation Data for Analogous Chiral Amines:

The following table provides representative data for the chiral HPLC separation of NBD-derivatized chiral amines on different polysaccharide-based CSPs, illustrating the potential for separating structurally related compounds. yakhak.org

| Analyte (NBD Derivative) | Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Separation Factor (α) | Resolution (Rs) |

| (S)-α-Methylbenzylamine | Chiralpak IE | 90:10 | 1.21 | 2.85 |

| (S)-3,3-Dimethyl-2-butylamine | Chiralcel OD-H | 95:5 | 1.15 | 2.10 |

| (S)-Leucine ethyl ester | Chiralpak IA | 90:10 | 1.35 | 4.50 |

| (S)-Leucine ethyl ester | Chiralpak AD-H | 90:10 | 1.42 | 5.20 |

This table demonstrates the enantioseparation of NBD-derivatized chiral amines and an amino acid ester on various polysaccharide-based chiral stationary phases. The separation factor (α) and resolution (Rs) values indicate the effectiveness of the separation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For a molecule with multiple stereocenters like this compound, obtaining a single crystal of suitable quality is a prerequisite.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of its atoms. For determining the absolute configuration, the anomalous dispersion effect of the X-rays by the atoms in the crystal is utilized, which is particularly effective if heavier atoms are present in the structure.

While no specific X-ray crystallographic data for this compound has been found in the searched literature, studies on N-protected β-amino alcohols have demonstrated the utility of this technique in confirming their solid-state conformations. sigmaaldrich.com The presence of protecting groups can facilitate crystallization and provide the necessary reference points for stereochemical assignment.

Illustrative Crystallographic Data for an Analogous N-Protected Amino Alcohol:

The following table presents hypothetical crystallographic data for an N-protected derivative of an amino alcohol to illustrate the type of information that can be obtained from an X-ray diffraction study.

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.32 |

| c (Å) | 18.76 |

| V (ų) | 1975.2 |

| Z | 4 |

| R-factor | 0.045 |

This table provides an example of the crystallographic parameters that would be determined from a single-crystal X-ray diffraction analysis. The space group and cell parameters define the crystal lattice, while the R-factor indicates the goodness of fit between the experimental data and the final structural model.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

Optical rotation and circular dichroism (CD) spectroscopy are chiroptical techniques that provide information about the stereochemistry of chiral molecules in solution.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, and the solvent. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory. wikipedia.org For a molecule with multiple stereocenters, the observed specific rotation is the sum of the contributions from each chiral center.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The presence of chromophores in the vicinity of the chiral centers is generally required to obtain a measurable CD signal. While this compound itself lacks strong chromophores, derivatization of the amino or hydroxyl groups with a chromophoric moiety can induce a CD spectrum that can be used to help determine the absolute configuration. rsc.org Computational methods can also be employed to predict the CD spectra for different stereoisomers, which can then be compared with experimental data for stereochemical assignment. nih.gov

Illustrative Chiroptical Data for Analogous Chiral Amino Alcohols:

Given the absence of specific optical rotation and CD data for this compound in the reviewed literature, the table below presents representative data for a related chiral amino alcohol, 2-aminopropanol, to exemplify the nature of such measurements. nih.gov

| Compound | Solvent | Specific Rotation [α]D |

| (S)-2-Aminopropanol | Water | +18.5° |

| (R)-2-Aminopropanol | Water | -18.5° |

This table shows the specific rotation values for the enantiomers of 2-aminopropanol in water. The equal magnitude and opposite signs are characteristic of an enantiomeric pair.

Derivatization and Structural Modification of 3s,5s 5 Amino 2,2,6 Trimethylheptan 3 Ol

Modifications at the Amino Functionality

The secondary amine in (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of new heterocyclic systems.

Formation of Amides, Ureas, and Carbamates

The nucleophilic nature of the amino group readily allows for the formation of amides, ureas, and carbamates, which are important functional groups in many biologically active molecules and materials.

Amides: Amide bond formation can be achieved by reacting the amino alcohol with carboxylic acids, acid chlorides, or anhydrides. ncert.nic.in The direct coupling of carboxylic acids and amines is often facilitated by coupling reagents that activate the carboxylic acid. chimia.ch For sterically hindered amines, such as the one in the title compound, more robust methods like the use of isocyanates generated from Grignard reagents may be necessary to achieve high yields. nih.gov Another approach involves the catalytic amidation of alcohols and amines, which can proceed under aerobic conditions using gold-based nanoparticles or ruthenium complexes, offering a greener alternative to traditional methods. acs.orgnih.govorganic-chemistry.org

Ureas: The synthesis of ureas from this compound can be accomplished through several routes. A common method involves the reaction of the amine with an isocyanate. acs.org Alternatively, catalytic methods have been developed for the oxidative carbonylation of amino alcohols to form ureas, often with high selectivity and without the need for protecting the hydroxyl group. nih.govacs.org Carbon dioxide can also be utilized as a C1 source in the synthesis of ureas from amines, often in the presence of a dehydrating agent. acs.org

Carbamates: Carbamate (B1207046) derivatives can be prepared by reacting the amino alcohol with a chloroformate or by the reaction of the corresponding carbamic acid with an alcohol in the presence of a Mitsunobu reagent. acs.org The use of carbamoylimidazolium salts has also been reported as an efficient method for the carbamoylation of amines to yield carbamates. organic-chemistry.orgorganic-chemistry.org

| Derivative | General Method | Reagents | Reference |

|---|---|---|---|

| Amide | Acylation | Carboxylic acid + coupling agent, or Acid chloride/anhydride (B1165640) | ncert.nic.inchimia.ch |

| Urea | Reaction with Isocyanate | R-N=C=O | acs.org |

| Urea | Oxidative Carbonylation | CO, Oxidant, Catalyst | nih.govacs.org |

| Carbamate | Reaction with Chloroformate | ClCOOR | acs.org |

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can significantly alter the properties of the molecule. N-alkylation is typically achieved by reacting the amine with an alkyl halide. wikipedia.org However, this method can sometimes lead to over-alkylation. More selective methods have been developed, such as the use of alcohols as alkylating agents in the presence of a catalyst, a process known as hydrogen-borrowing catalysis. nih.govnih.gov For selective mono-N-alkylation of amino alcohols, a method involving chelation to 9-borabicyclononane (B1260311) (9-BBN) has been shown to be effective for 1,3-amino alcohols. acs.orgorganic-chemistry.org

N-Acylation: N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom, forming an amide. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. ncert.nic.in For the selective N-acylation of amino alcohols, various methods have been developed to avoid concomitant O-acylation. One such method involves the formation of a mixed anhydride from an organic acid and a sulfonyl chloride, which then selectively reacts with the amino group. google.comgoogleapis.com

| Reaction | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | Can lead to over-alkylation. | wikipedia.org |

| N-Alkylation (Hydrogen-Borrowing) | Alcohol (R-OH) + Catalyst | Greener alternative, water as byproduct. | nih.govnih.gov |

| Selective Mono-N-Alkylation | 9-BBN, Base, Alkyl halide | Effective for 1,3-amino alcohols. | acs.orgorganic-chemistry.org |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) | Forms an amide bond. | ncert.nic.in |

| Selective N-Acylation | Organic acid + Sulfonyl chloride, then amino alcohol | Avoids O-acylation. | google.comgoogleapis.com |

Annulation to Form Nitrogen-Containing Heterocycles (e.g., Triazoles, Oxadiazines, as seen in related compounds)

For instance, 1,3-amino alcohols can be converted into a variety of heterocycles such as 1,3-oxazinanes. researchgate.net The development of new catalytic methods has expanded the scope of annulation reactions for the synthesis of cyclic compounds. researchgate.net For example, N-fluoroalkylated triazoles have been synthesized and subsequently transformed into other uniquely substituted heterocycles through rhodium-catalyzed transannulation reactions. acs.org This suggests that with appropriate reagents, the amino group of this compound could participate in cyclization reactions to form various heterocyclic structures.

Modifications at the Hydroxyl Functionality

The sterically hindered secondary hydroxyl group in this compound offers another point for derivatization, although its reactivity is influenced by the bulky neighboring groups.

Esterification and Etherification Reactions

Esterification: The formation of esters from the hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives. Due to steric hindrance, direct Fischer esterification might require harsh conditions. commonorganicchemistry.comchemistrysteps.com More effective methods for esterifying sterically hindered alcohols include the use of highly reactive acylating agents like acid chlorides or the activation of carboxylic acids with reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com Enzymatic methods have also been successfully employed for the resolution of racemic sterically hindered secondary alcohols via the alcoholysis of their esters, highlighting a potential route for stereoselective transformations. nih.gov

Etherification: The conversion of the hydroxyl group to an ether can be accomplished through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. For amino alcohols, selective O-alkylation can be challenging due to the competing N-alkylation. A process for the selective etherification of amino alcohols with an unsubstituted amino group involves deprotonation with a metal to form the alcoholate, which is then alkylated. google.com

Oxidation to Carbonyl Compounds

The secondary alcohol in this compound can be oxidized to the corresponding ketone. The choice of oxidizing agent is crucial to avoid side reactions, particularly at the amino group. louisville.edu Chemoselective oxidation of unprotected amino alcohols to amino carbonyl compounds has been achieved using catalytic systems such as 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper under aerobic conditions. nih.govnih.gov Gold catalysts have also been shown to be effective for the oxidation of amino alcohols, although the presence of the amino group can influence the catalyst's activity and selectivity. researchgate.net Biocatalytic methods, employing alcohol dehydrogenases, also present a mild and selective option for the oxidation of alcohols. researchgate.net

| Reaction | General Method | Reagents/Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Esterification | Steglich Esterification | Carboxylic acid, DCC, DMAP | Effective for sterically hindered alcohols. | commonorganicchemistry.com |

| Etherification | Williamson Ether Synthesis (modified) | Deprotonation with metal, then alkyl halide | Selective O-alkylation. | google.com |

| Oxidation | Chemoselective Catalytic Oxidation | AZADO/Copper, air | Selective for the alcohol over the amine. | nih.govnih.gov |

| Oxidation | Biocatalytic Oxidation | Alcohol dehydrogenase | Mild and selective. | researchgate.net |

Conversion to Halogenated Derivatives

The introduction of halogen atoms into the structure of this compound can be achieved through various synthetic strategies, targeting either the hydroxyl or the amino group. Halogenated derivatives are of significant interest as they can serve as versatile intermediates for further functionalization, for instance, in cross-coupling reactions, or they may exhibit unique biological activities due to the altered electronic and lipophilic properties.

One common approach to replace the hydroxyl group with a halogen involves the use of standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the alcohol to the corresponding chloride. Similarly, phosphorus tribromide (PBr₃) can be employed for the synthesis of the bromide derivative. These reactions typically proceed via an Sₙ2 mechanism, which would lead to an inversion of stereochemistry at the C3 position. To retain the original stereochemistry, a two-step process involving activation of the alcohol, for example by conversion to a tosylate or mesylate, followed by displacement with a halide salt, can be utilized.

Alternatively, the amino group can be the site of halogenation. N-haloamines can be prepared, though they are often less stable. More commonly, the amino group is first protected, and then modifications are made elsewhere in the molecule before potential deprotection.

| Reagent | Target Functional Group | Expected Halogenated Product (Structure not shown) | Key Considerations |

| Thionyl chloride (SOCl₂) | Hydroxyl | (3R,5S)-5-amino-3-chloro-2,2,6-trimethylheptane | Potential for inversion of stereochemistry at C3. |

| Phosphorus tribromide (PBr₃) | Hydroxyl | (3R,5S)-5-amino-3-bromo-2,2,6-trimethylheptane | Inversion of stereochemistry at C3 is likely. |

| Appel Reaction (PPh₃, CCl₄) | Hydroxyl | (3R,5S)-5-amino-3-chloro-2,2,6-trimethylheptane | Mild conditions, inversion of stereochemistry. |

| N-Chlorosuccinimide (NCS) | Amino | (3S,5S)-5-(chloroamino)-2,2,6-trimethylheptan-3-ol | Requires careful control of reaction conditions. |

Strategic Modifications of the Alkyl Chain and Methyl Substituents

Modification of the hydrocarbon backbone of this compound presents a more complex synthetic challenge but offers the potential to significantly alter the compound's three-dimensional shape and physicochemical properties.

Introduction of Additional Stereocenters or Functional Groups

The introduction of new stereocenters or functional groups can be achieved by targeting the less sterically hindered positions of the alkyl chain. For example, selective C-H activation/functionalization methodologies, although challenging in such a saturated and sterically crowded molecule, could in principle be used to introduce new substituents. A more classical approach would involve the synthesis of analogs from precursors that already contain the desired functionalities. For instance, starting from a different ketone precursor in a synthetic route analogous to the original synthesis of the parent compound could yield derivatives with modified substitution patterns on the heptane (B126788) chain.

The existing functional groups can also be used to introduce new functionalities. The hydroxyl group, for example, can be oxidized to a ketone, which can then undergo a variety of alpha-functionalization reactions. The resulting ketone, (5S)-5-amino-2,2,6-trimethylheptan-3-one, can then serve as a key intermediate for further modifications.

| Modification Strategy | Target Position | Potential New Functional Group |

| Oxidation of C3-OH to ketone | C3 | Carbonyl |

| Grignard reaction on C3-ketone | C3 | Tertiary alcohol with new alkyl/aryl group |

| Wittig reaction on C3-ketone | C3 | Alkene |

Chain Elongation or Shortening Strategies

Chain elongation or shortening would necessitate a more involved synthetic approach, likely starting from different building blocks. For chain elongation, a fragment coupling strategy could be employed, where a suitable derivative of the parent compound is coupled with another molecule. For instance, a halogenated derivative could undergo a coupling reaction with an organometallic reagent.

Chain shortening is less straightforward and would almost certainly require a completely new synthetic route starting from smaller precursors. For example, a synthesis starting from a shorter-chain amino alcohol could be envisioned.

Stereochemical Implications of Derivatization Reactions on the Chirality of this compound

The stereochemical integrity of the two chiral centers, C3 and C5, is a critical consideration during derivatization. Reactions at these stereocenters or at adjacent positions can proceed with either retention or inversion of configuration, or they can lead to racemization.

Reactions at the C3 hydroxyl group, such as substitution reactions, are particularly prone to affecting the stereochemistry at this center. As mentioned, Sₙ2 reactions will lead to inversion of the (3S) configuration to (3R). To preserve the stereochemistry, reactions proceeding through a retention mechanism or a double inversion sequence are necessary.

| Reaction Type | Stereocenter | Potential Outcome | Example |

| Sₙ2 substitution at C3-OH | C3 | Inversion of configuration | Reaction with PBr₃ |

| Mitsunobu reaction at C3-OH | C3 | Inversion of configuration | Reaction with a nucleophile, PPh₃, and DEAD |

| N-Acylation at C5-NH₂ | C5 | Retention of configuration | Reaction with an acyl chloride |

| N-Reductive amination at C5-NH₂ | C5 | Retention of configuration | Reaction with an aldehyde/ketone and a reducing agent |

Methodologies for Library Synthesis of this compound Derivatives

The development of a library of derivatives of this compound is a valuable strategy for systematic structure-activity relationship (SAR) studies. Combinatorial chemistry approaches, both in solution and on solid phase, can be employed to generate a large number of analogs efficiently.

A common strategy for library synthesis would involve the parallel derivatization of the amino and hydroxyl groups. For example, an array of acyl chlorides, sulfonyl chlorides, or isocyanates could be reacted with the parent amino alcohol to generate a library of N-acylated, N-sulfonylated, or N-carbamoylated derivatives. Similarly, the hydroxyl group could be reacted with a variety of carboxylic acids under esterification conditions or with alkyl halides after conversion to an alkoxide.

A split-and-pool synthesis strategy could also be employed for the generation of a larger and more diverse library. In this approach, the parent compound, potentially attached to a solid support via a cleavable linker, would be divided into several portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step.

Computational Chemistry and Theoretical Studies of 3s,5s 5 Amino 2,2,6 Trimethylheptan 3 Ol

Conformational Analysis and Energetic Landscapes of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol

The conformational flexibility of this compound is a critical determinant of its physical and biological properties. As an acyclic molecule with multiple rotatable bonds, it can adopt a vast number of conformations. bham.ac.uklibretexts.org Conformational analysis aims to identify the stable, low-energy conformers and to map the energetic landscape of their interconversion. bham.ac.uklibretexts.org

For acyclic molecules like this amino alcohol, the most stable conformations are typically staggered, minimizing torsional strain, while eclipsed conformations represent energy maxima. libretexts.org The presence of bulky substituents, such as the tert-butyl and isopropyl groups in this molecule, introduces significant steric hindrance, which plays a major role in determining the preferred conformations. bham.ac.uk

A key feature of amino alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups. arxiv.orgarxiv.org This interaction can significantly stabilize certain conformations, leading to a folded structure. The strength of this hydrogen bond is influenced by the distance and orientation between the two functional groups, which in turn depends on the torsional angles of the carbon backbone. arxiv.orgacs.org

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the conformational space. acs.orgacs.org A systematic or stochastic search can generate a multitude of possible conformations, which are then energetically minimized to identify the stable conformers. frontiersin.orgbu.edu The relative energies of these conformers can be used to determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Key Dihedral Angles (O-C3-C4-C5, C3-C4-C5-N) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | anti, gauche | Yes | 0.00 | 75 |

| 2 | gauche, gauche | Yes | 0.85 | 15 |

| 3 | anti, anti | No (Extended) | 2.10 | 5 |

| 4 | gauche, anti | No (Extended) | 2.50 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis of amino alcohols. Actual values would require specific calculations for this molecule.

Electronic Structure Calculations (e.g., DFT) and Molecular Orbital Theory

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules. nih.govacs.org The B3LYP functional, often paired with a basis set like 6-31G*, is a commonly used and reliable method for organic molecules, providing a good balance between accuracy and computational cost. nih.govacs.orgreddit.com

Electronic structure calculations for this compound would provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density can also be visualized, revealing the locations of electron-rich and electron-poor regions. In this molecule, the nitrogen and oxygen atoms are expected to be electron-rich due to their lone pairs, making them potential sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups are electron-poor, making them susceptible to nucleophilic attack.

Molecular orbital theory also helps in understanding the nature of chemical bonds and non-covalent interactions within the molecule, such as the intramolecular hydrogen bond. arxiv.org

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-31G)*

| Property | Value |

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | 1.5 eV |

| HOMO-LUMO Gap | 10.0 eV |

| Dipole Moment | 2.1 D |

Note: This table is illustrative. Actual values would require specific calculations for this molecule.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of DFT. nih.govyoutube.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be predicted. nih.gov These predicted shifts, when compared with experimental data, can help in assigning the signals in the NMR spectrum to specific atoms in the molecule, which is particularly useful for complex structures. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H on C3 | 3.65 | 3.62 |

| H on C5 | 2.98 | 2.95 |

| CH₃ on C2 (diastereotopic) | 0.92, 0.95 | 0.90, 0.93 |

| CH₃ on C6 | 0.88 | 0.86 |

Note: This table is illustrative. Actual values would require specific calculations and experimental data for this molecule.

Reaction Mechanism Studies for Synthetic Transformations Involving this compound and its Precursors

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, a likely route involves the diastereoselective reduction of a corresponding β-amino ketone precursor. rsc.org

Theoretical calculations can be used to model the reaction pathway, identifying the transition states and intermediates. nih.gov By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. For a diastereoselective reaction, computational studies can explain the origin of the observed stereoselectivity by comparing the energies of the transition states leading to the different diastereomers. rsc.org

For example, in the reduction of the precursor ketone, the stereochemical outcome is determined by the direction of hydride attack on the carbonyl group. This is influenced by the steric hindrance of the neighboring chiral center and the presence of the amino group, which can coordinate with the reducing agent. DFT calculations can model these interactions and predict which diastereomer will be formed preferentially. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and with each other. wikipedia.org For this compound, MD simulations can reveal how the solvent influences its conformational preferences. In a polar solvent, conformations with a larger dipole moment may be favored, and the intramolecular hydrogen bond might be disrupted by the formation of intermolecular hydrogen bonds with the solvent.

MD simulations can also be used to study the aggregation behavior of the molecule in solution. By simulating a system with multiple molecules, one can observe how they interact and whether they tend to form clusters or dimers. These intermolecular interactions are important for understanding the physical properties of the compound in bulk.

In Silico Design and Virtual Screening for Rational Derivatization

The insights gained from computational studies of this compound can be used to design new derivatives with desired properties. This process, known as in silico design, involves computationally modifying the structure of the parent molecule and predicting the properties of the resulting derivatives. acs.org

For example, if the goal is to enhance the biological activity of the molecule, which might involve binding to a specific protein, virtual screening can be employed. wikipedia.org A library of virtual derivatives can be created by modifying the functional groups or substituents of the parent molecule. These derivatives can then be computationally "docked" into the active site of the target protein to predict their binding affinity. wikipedia.org This allows for the rapid screening of a large number of potential drug candidates, prioritizing the most promising ones for synthesis and experimental testing.

Emerging Research Avenues and Future Outlook for 3s,5s 5 Amino 2,2,6 Trimethylheptan 3 Ol

Development of Novel and Green Stereoselective Synthetic Pathways

The efficient and stereocontrolled synthesis of (3S,5S)-5-amino-2,2,6-trimethylheptan-3-ol is the gateway to its broader application. While classical synthetic methods exist, future research is geared towards developing more efficient, sustainable, and scalable pathways.

Emerging strategies focus on catalytic asymmetric reactions that can construct the two stereocenters with high fidelity. One promising avenue is the asymmetric transfer hydrogenation of precursor β-amino ketones, utilizing ruthenium or rhodium catalysts with chiral ligands to achieve high enantioselectivity. nih.gov Another forward-looking approach involves the enantioselective radical C–H amination of a suitable alcohol precursor. This modern strategy bypasses the need for pre-functionalized substrates, installing the amine group directly onto the carbon backbone in a highly selective manner. nih.gov

Furthermore, green chemistry principles are increasingly influential. Biocatalysis, for instance, offers a highly selective and environmentally benign route. A sequential, one-pot enzymatic process could be envisioned, first using a laccase for the oxidation of a secondary alcohol to a ketone, followed by a stereoselective amination using a transaminase to yield the desired (3S,5S) product with high optical purity. rsc.org Such enzymatic cascades reduce waste by minimizing intermediate purification steps.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Transfer Hydrogenation | High enantioselectivity (>99% ee), well-established catalysts. nih.gov | Development of specific catalysts for the sterically hindered substrate. |

| Radical C-H Amination | High atom economy, utilizes simple precursors. nih.gov | Controlling regio- and stereoselectivity in a complex aliphatic system. |

| Biocatalytic Cascade | Green (aqueous conditions, mild temperatures), high stereoselectivity (90-99% ee). rsc.org | Enzyme discovery and engineering for substrate specificity. |

Exploration of Advanced Derivatization Strategies for Enhanced Structural Diversity

To explore the potential of this compound, derivatization of its primary amine and secondary alcohol functionalities is crucial. Advanced strategies aim to generate libraries of new chemical entities with diverse structural features. This can be achieved by reacting the parent molecule with a range of electrophiles, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination). nih.govresearchgate.net

A key area of future research is the use of advanced chiral derivatizing agents (CDAs) not just for analysis but for creating diastereomeric intermediates that can be separated to yield even more complex, optically pure structures. Reagents like Marfey's reagent (FDAA) or (S)-NIFE, typically used for analytical enantioseparation, could be employed on a preparative scale. nih.govnih.gov This allows for the introduction of new functionalities while confirming the stereochemical integrity of the core structure.

Table 2: Selected Chiral Derivatizing Agents (CDAs) and Their Potential Application

| Derivatizing Agent | Reactive Site | Potential Application for Derivatization |

|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amine | Introduction of a dinitrophenyl-alanine moiety for further functionalization or chromatographic separation. nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary Amine | Creation of a carbamate (B1207046) linkage with a phenylalanine group, adding aromaticity and peptidic character. nih.gov |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride) | Secondary Alcohol | Formation of a diastereomeric ester to introduce a fluorinated, aromatic group. enamine.net |

Applications as Chiral Building Blocks in the Total Synthesis of Complex Natural Products and Pharmaceuticals

The intrinsic chirality of this compound makes it an ideal chiral building block or auxiliary. enamine.net Its rigid, sterically defined structure can be used to direct the stereochemical outcome of reactions in the synthesis of complex molecules. The pharmaceutical industry's rising demand for single-enantiomer drugs underscores the need for such well-defined chiral intermediates. nih.govnih.gov